2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridin-3-one class, characterized by a fused triazole-pyridinone core. Key structural features include:
- Position 8: A 3-phenyl-1,2,4-oxadiazole moiety, known for enhancing metabolic stability and binding affinity through electron-deficient aromatic interactions .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-29-17-10-5-7-15(13-17)14-27-22(28)26-12-6-11-18(20(26)24-27)21-23-19(25-30-21)16-8-3-2-4-9-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDGJYAJXKYYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, often using methoxybenzyl halides and suitable bases.
Attachment of the Phenyl-oxadiazole Moiety: The phenyl-oxadiazole group is typically synthesized separately and then coupled to the triazolopyridine core through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, bases, acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, it has shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values suggesting strong antibacterial activity .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. The presence of the oxadiazole moiety enhances its interaction with biological targets relevant to cancer therapy .
Neuropharmacological Effects
The compound's structure suggests possible neuropharmacological applications. Preliminary investigations have indicated that it may act as a neuroprotective agent, potentially beneficial in conditions like Alzheimer's disease. The mechanism involves the inhibition of neuroinflammatory processes and oxidative stress pathways .
Synthesis and Derivatives
The synthesis of 2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include cyclization reactions and functional group modifications to introduce the oxadiazole and triazole rings effectively.
Case Study 1: Antimicrobial Evaluation
In a study published in Scientific Reports, a series of triazolo[4,3-a]pyridine derivatives were synthesized and screened for antimicrobial activity. The compound showed significant activity against Gram-negative bacteria with an MIC value of 0.21 μM against E. coli . This highlights its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds demonstrated that derivatives possessing the triazolo moiety exhibited cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found promising results indicating that these compounds could serve as templates for further drug development targeting cancer therapies .
Mechanism of Action
The mechanism of action of 2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
In contrast, antimalarial analogs (e.g., 13b) use bulkier groups like benzo[d][1,3]dioxol-5-ylmethyl, which may optimize binding to parasitic targets .
Substituent at Position 8: The 3-phenyl-1,2,4-oxadiazole in the target compound and M177-0584 provides rigidity and electron-deficient character, favoring interactions with hydrophobic pockets in enzymes or receptors . Trazodone’s simpler pyridinone core lacks this moiety, relying instead on its piperazine group for serotonin transporter binding .
Pharmacological Implications: Trazodone’s clinical success as a SARI underscores the importance of the triazolopyridinone scaffold in CNS drug design . The oxadiazole-containing compounds (target and M177-0584) may exhibit improved metabolic stability over Trazodone, which has a shorter half-life (~6 hours) .
Biological Activity
The compound 2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.4 g/mol. The structure incorporates various functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C24H21N5O3 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of anticancer properties. Research indicates that derivatives of oxadiazole and triazole compounds often exhibit significant anticancer activities due to their ability to interact with various biological targets.
Anticancer Activity
-
Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways:
- Inhibition of Tumor Cell Proliferation : Studies have shown that compounds with oxadiazole and triazole scaffolds can inhibit cell proliferation in various cancer cell lines.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
-
Case Studies :
- A study demonstrated that related oxadiazole derivatives exhibited IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines . This indicates potent anticancer activity which may be comparable to established chemotherapeutics.
- Another investigation highlighted the ability of certain oxadiazole derivatives to inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound and its analogs for their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
